molecular formula C19H16ClNO3 B13356226 N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide

N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide

Cat. No.: B13356226
M. Wt: 341.8 g/mol
InChI Key: HOKURLPBNQPMHY-UHFFFAOYSA-N
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Description

N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the hydroxymethyl group: The hydroxymethyl group is introduced via hydroxymethylation reactions.

    Chlorination: The aromatic ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond through a reaction between the chlorinated aromatic compound and 3-methylbenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or reduce the furan ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dechlorinated or reduced furan derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide: shares similarities with other benzamide derivatives and furan-containing compounds.

    N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide: can be compared to compounds like N-(4-chlorophenyl)-3-methylbenzamide and 3-chloro-4-(5-hydroxymethyl-2-furyl)benzamide.

Uniqueness

  • The unique combination of the furan ring, hydroxymethyl group, and chlorinated aromatic ring in N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide provides distinct chemical properties and reactivity.
  • Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

N-[3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C19H16ClNO3/c1-12-3-2-4-13(9-12)19(23)21-14-5-7-16(17(20)10-14)18-8-6-15(11-22)24-18/h2-10,22H,11H2,1H3,(H,21,23)

InChI Key

HOKURLPBNQPMHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)C3=CC=C(O3)CO)Cl

Origin of Product

United States

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